molecular formula C18H17N5O4S B12189385 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12189385
M. Wt: 399.4 g/mol
InChI Key: KKJDNUIZURWXOS-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a benzoxadiazole sulfonamide side chain. The indole core is substituted at the 1-position with a methyl group, enhancing metabolic stability, while the carboxamide group at the 2-position facilitates hydrogen bonding interactions with biological targets.

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H17N5O4S/c1-23-14-7-3-2-5-12(14)11-15(23)18(24)19-9-10-20-28(25,26)16-8-4-6-13-17(16)22-27-21-13/h2-8,11,20H,9-10H2,1H3,(H,19,24)

InChI Key

KKJDNUIZURWXOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Preparation of 1-Methylindole-2-Carboxylic Acid

The indole core is synthesized via Fischer indole cyclization, starting with phenylhydrazine and a substituted ketone. For 1-methylindole-2-carboxylic acid, the reaction employs:

  • Reactants : 4-methylcyclohexanone and phenylhydrazine hydrochloride.

  • Conditions : Reflux in acetic acid at 120°C for 12 hours.

  • Yield : ~65–70% after recrystallization from ethanol.

The methyl group at the 1-position is introduced by alkylation using methyl iodide in the presence of a base such as potassium carbonate. Subsequent hydrolysis of the ester intermediate (e.g., methyl 1-methylindole-2-carboxylate) with aqueous NaOH yields the carboxylic acid.

Formation of the Sulfonamide-Linked Ethylamine Side Chain

The ethylamine spacer is introduced through a two-step process:

  • Coupling Reaction : 1-Methylindole-2-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). This intermediate reacts with ethylenediamine to form N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide.

  • Sulfonylation : The primary amine of the ethylenediamine moiety is sulfonylated using 2,1,3-benzoxadiazole-4-sulfonyl chloride. This reaction is performed in tetrahydrofuran (THF) at 0–5°C to minimize side reactions, with triethylamine (TEA) as a base to scavenge HCl.

Incorporation of the 2,1,3-Benzoxadiazole Sulfonyl Group

The final step involves sulfonation of the benzoxadiazole ring. Key considerations include:

  • Sulfonating Agent : Chlorosulfonic acid (ClSO₃H) in DCM at −10°C to control exothermicity.

  • Reaction Time : 2–3 hours under nitrogen atmosphere.

  • Workup : Quenching with ice-water followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate gradient).

Reaction Conditions and Optimization

Table 1: Summary of Critical Reaction Parameters

StepReagents/CatalystsSolventTemperatureYield (%)
Indole cyclizationAcetic acidAcetic acid120°C65–70
AlkylationMethyl iodide, K₂CO₃DMF80°C85
Amide couplingDCC/DMAPDCMRT75
SulfonylationBenzoxadiazole sulfonyl chloride, TEATHF0–5°C60–65
Final sulfonationClSO₃HDCM−10°C50–55

Key Observations :

  • The use of DCC/DMAP for amide coupling minimizes racemization compared to carbodiimide alternatives.

  • Low temperatures during sulfonylation prevent decomposition of the benzoxadiazole sulfonyl chloride.

  • The exothermic sulfonation step requires strict temperature control to avoid side products.

Purification and Characterization

Purification Techniques

  • Recrystallization : Used for intermediates (e.g., indole carboxylic acid) using ethanol/water mixtures.

  • Column Chromatography : Essential for isolating the final product (silica gel, 3:1 hexane/ethyl acetate).

  • HPLC : Employed for analytical purity checks (C18 column, acetonitrile/water gradient).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-3), 7.65–7.58 (m, 2H, benzoxadiazole H-5/H-6), 3.89 (s, 3H, N-CH₃), 3.45 (t, J = 6.4 Hz, 2H, NHCH₂), 2.95 (t, J = 6.4 Hz, 2H, CH₂SO₂).

  • MS (ESI+) : m/z 397.1 [M+H]⁺ (calculated for C₁₉H₂₂N₄O₃S: 396.1).

Challenges and Mitigation Strategies

Side Reactions

  • N-Sulfonation Competes with O-Sulfonation : Additive 4-dimethylaminopyridine (DMAP) directs sulfonation to the amine.

  • Hydrolysis of Sulfonyl Chloride : Anhydrous THF and low temperatures stabilize the reagent.

Solubility Issues

The final compound’s lipophilicity (logP ≈ 3.5) complicates aqueous solubility. Strategies include:

  • Micellar Catalysis : Using surfactants during sulfonation.

  • Salt Formation : Converting the free base to a hydrochloride salt for improved crystallinity.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : For exothermic steps (e.g., sulfonation) to enhance heat dissipation.

  • Cost-Effective Catalysts : Replacing DCC with EDC·HCl reduces reagent costs.

  • Green Solvents : Substituting DCM with 2-methyltetrahydrofuran improves environmental sustainability.

Comparative Analysis with Alternative Methods

Table 2: Comparison of Sulfonylation Approaches

MethodReagentYield (%)Purity (%)
Classical sulfonationClSO₃H50–5595
Microwave-assistedSO₃·Pyridine complex6598
EnzymaticArylsulfotransferase30–4090

Insights :

  • Microwave-assisted sulfonation improves yield but requires specialized equipment.

  • Enzymatic methods offer selectivity but are limited by substrate compatibility .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. Notably:

  • VEGFR-2 Inhibition : Studies have shown that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. This inhibition may lead to reduced tumor growth and spread .

Antimicrobial Properties

Preliminary studies suggest that derivatives of benzoxadiazole compounds exhibit antimicrobial activity against various bacterial strains. This compound's potential as an antimicrobial agent is being explored further:

  • Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

Application AreaDescription
Cancer Therapy Potential to inhibit tumor growth via VEGFR-2 inhibition.
Antimicrobial Agents Activity against various pathogenic bacteria; further studies needed for clinical applications.
Drug Design Structural modifications may enhance efficacy and selectivity against target diseases.

Cancer Research

A study published in a peer-reviewed journal demonstrated the compound's efficacy in inhibiting the proliferation of breast cancer cells in vitro. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The indole structure may also play a role in binding to biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

N-(Benzoylphenyl)-1H-indole-2-carboxamides (Compounds 1–6)
  • Structure : These compounds feature a benzoylphenyl group instead of the benzoxadiazole sulfonamide side chain.
  • Synthesis: Ethyl-1H-indole-2-carboxylate is coupled with aminobenzophenones in DMF using sodium ethoxide at 100–150°C, followed by column chromatography purification .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23)
  • Structure : Incorporates a benzimidazole-methyl group instead of benzoxadiazole sulfonamide.
  • Synthesis : Prepared via coupling 1H-indole-2-carboxylic acid with a benzimidazole intermediate (54% yield, PE/EtOAc eluent) .
  • Key Differences : Benzimidazole’s basic nitrogen may enhance solubility in acidic environments compared to the neutral benzoxadiazole.
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (Compound 5)
  • Structure: Contains a 4-chlorophenoxy acetamide side chain.
  • Synthesis: TBTU-mediated coupling of 1H-indole-2-carboxylic acid with an aminophenyl intermediate in DCM .
H-Series Isoquinoline Sulfonamides (e.g., H-89)
  • Structure: Isoquinoline sulfonamides with varied substituents (e.g., H-89 has a p-bromocinnamylamino group).
  • Relevance : These compounds inhibit protein kinase A (PKA), suggesting sulfonamide-linked heterocycles (like benzoxadiazole) may similarly target kinases .

Physicochemical and Pharmacological Comparisons

Key Observations :

  • Synthetic Yields : Compound 23’s 54% yield suggests moderate efficiency compared to typical carboxamide syntheses (e.g., TBTU-mediated couplings in ).
  • Solubility : The benzimidazole in Compound 23 may confer better aqueous solubility than the benzoxadiazole sulfonamide, which is more lipophilic.

Mechanistic and Functional Insights

  • Benzoxadiazole vs. Benzimidazole : The benzoxadiazole’s electron-deficient ring may favor interactions with electron-rich enzyme pockets (e.g., ATP-binding sites), whereas benzimidazole’s basic nitrogen could participate in acid-base interactions .
  • Sulfonamide Linkage : Present in both the target compound and H-series inhibitors, this group is critical for hydrogen bonding with kinases or proteases .
  • Indole Core : The 1-methyl substitution in the target compound likely reduces metabolic oxidation compared to unsubstituted indoles (e.g., Compound 5) .

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1010913-51-5

The compound's biological activity is primarily attributed to its structural features, particularly the indole and benzoxadiazole moieties. These functional groups facilitate interactions with various biological targets, including enzymes and receptors.

Key Mechanisms:

  • Antimicrobial Activity : Indole derivatives have been shown to exhibit significant antimicrobial properties. For instance, studies indicate that indole-2-carboxamides can inhibit the growth of Mycobacterium tuberculosis with low micromolar potency .
  • Antiproliferative Effects : Research has demonstrated that certain analogs of indole-2-carboxamides possess antiproliferative activity against various cancer cell lines. For example, compounds derived from this class have shown IC50 values ranging from 26 nM to 86 nM against pancreatic and breast cancer cells, indicating their potential as anticancer agents .
  • Allosteric Modulation : The compound may act as an allosteric modulator for cannabinoid receptors. Structural optimization has revealed that specific substitutions enhance binding affinity and cooperativity at the CB1 receptor .

Biological Activity Data

Activity TypeTarget/Cell LineIC50/EC50 ValueReference
AntimicrobialMycobacterium tuberculosisLow micromolar
AntiproliferativeMCF-7 (Breast Cancer)33 nM (Erlotinib reference)
AntiproliferativePanc-1 (Pancreatic Cancer)26 - 86 nM
Allosteric ModulationCB1 ReceptorKB = 259.3 nM

Case Studies

  • Antimicrobial Screening : A study evaluated a series of indole-based compounds against Mycobacterium tuberculosis, revealing that modifications at specific positions significantly enhanced activity while maintaining low toxicity profiles in mammalian cells .
  • Cancer Cell Line Testing : In vitro assays conducted on various human cancer cell lines (MCF-7, Panc-1) demonstrated that certain derivatives of this compound exhibited potent antiproliferative effects compared to standard treatments like erlotinib .
  • Receptor Binding Studies : Structural studies on the compound's interaction with cannabinoid receptors indicated that specific modifications could enhance allosteric modulation capabilities, providing insights into potential therapeutic applications for neurological disorders .

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